molecular formula C6H7F2NO B8701048 4-(2,2-Difluorovinyl)pyrrolidin-2-one

4-(2,2-Difluorovinyl)pyrrolidin-2-one

Cat. No.: B8701048
M. Wt: 147.12 g/mol
InChI Key: KQXJEHBTFCCXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Difluorovinyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C6H7F2NO and its molecular weight is 147.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H7F2NO

Molecular Weight

147.12 g/mol

IUPAC Name

4-(2,2-difluoroethenyl)pyrrolidin-2-one

InChI

InChI=1S/C6H7F2NO/c7-5(8)1-4-2-6(10)9-3-4/h1,4H,2-3H2,(H,9,10)

InChI Key

KQXJEHBTFCCXGK-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C=C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 200 ml three necked flask fitted with a magnetic stirrer, under inert atmosphere, cerium ammonium nitrate (11.2 g, 0.02 mol, 3 eq) is added to a solution of 4-(2,2-difluoro-vinyl)-1-(4-methoxy-benzyl)-pyrrolidin-2-one a4 (1.8 g, 6.8 mmol in MeCN/H2O (respectively 70 ml/110 ml) cooled at 4° C. After 5 h at 10° C., the reaction mixture is diluted with water, extracted with AcOEt, dried on MgSO4 and concentrated in vacuo. The residue is diluted with toluene, the solid is filtrated and the solvent is evaporated. The residue is purified by chromatography on silicagel (CH2Cl2/MeOH: 99/01 (v/v)) to afford fraction A1 (0.5 g of the expected compound) and fraction B (0.7 g of a mixture of synthetic intermediates and starting materials). Fraction B is again reacted with cerium ammonium nitrate as above (CAN: 0.78 g, MeCN (30 ml), H2O (50 ml)) to afford after purification, another fraction A2 (0.3 g). Fractions A1+A2 put together give 0.8 g of 4-(2,2-difluoro-vinyl)-pyrrolidin-2-one as (81%) contaminated by traces of 4-methoxybenzoic acid.
[Compound]
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three
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200 mL
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cerium ammonium nitrate
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11.2 g
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4-(2,2-difluoro-vinyl)-1-(4-methoxy-benzyl)-pyrrolidin-2-one
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0 (± 1) mol
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reactant
Reaction Step Two
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Reaction Step Two
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